molecular formula C18H24N2O5 B2873665 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 899963-23-6

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2873665
CAS No.: 899963-23-6
M. Wt: 348.399
InChI Key: QETNJRMGIIBXIC-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide (CAS 899963-23-6) is an oxalamide-based research compound with a molecular formula of C18H24N2O5 and a molecular weight of 348.39 g/mol . This chemical features a 1,4-dioxaspiro[4.4]nonane moiety, a spirocyclic ketal protective group that can impart specific stereochemical and metabolic properties . The core structural motif of this compound is shared with other derivatives investigated for their potential in targeted protein degradation, an emerging therapeutic strategy. For instance, related compounds containing the 1,4-dioxaspiro[4.4]nonane group are being explored as chemical entities for the targeted degradation of proteins like proto-oncogene VAV1 . VAV1 is a key regulator of immune cell receptor signaling, and its degradation holds significant research interest for modulating immune cell activation and proliferation in contexts such as autoimmune diseases and oncology . As such, this compound serves as a valuable chemical tool for researchers in immunology and chemical biology, particularly for studying intracellular signaling pathways and developing novel degradation technologies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12-5-6-15(23-2)14(9-12)20-17(22)16(21)19-10-13-11-24-18(25-13)7-3-4-8-18/h5-6,9,13H,3-4,7-8,10-11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETNJRMGIIBXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane-2-ylmethanol, which is then reacted with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is subsequently reacted with 2-methoxy-5-methylaniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of more efficient catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally or functionally related oxalamides and spirocyclic derivatives:

Compound Name Structural Features Biological Activity Metabolic Stability Key Findings
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide 1,4-Dioxaspiro[4.4]nonane ring; 2-methoxy-5-methylphenyl group; oxalamide bridge Inferred: Flavoring/pharmaceutical potential Likely high (spiro resistance to hydrolysis) Structural spiro motif may improve solubility and stability vs. linear analogs
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl; pyridin-2-yl-ethyl; oxalamide bridge Umami agonist (FEMA 4233) High (no amide hydrolysis observed) Rapid metabolism in hepatocytes, but intact oxalamide core
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2) Sulfamoyl-phenyl; methoxyphenyl; oxalamide bridge Synthetic intermediate Not reported Synthesized in 73% yield; spectral data confirmed structure
BNM-III-170 Fluorophenyl; guanidinomethyl-indenyl; oxalamide bridge Antiviral (HIV entry inhibitor) Moderate (bis-trifluoroacetate salt form) Enhances vaccine efficacy against immunodeficiency virus
Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) Quinoline core; diethylamine chain Antimicrobial (antimalarial) Low (extensive desethylation metabolites) Metabolite formation reduces efficacy; chain length impacts activity

Key Observations:

Structural Motifs and Activity :

  • The spirocyclic dioxane in the target compound distinguishes it from linear ether analogs (e.g., S336’s dimethoxybenzyl group). This motif may enhance lipophilicity and membrane permeability, critical for CNS or intracellular targets .
  • Substituent Effects : The 2-methoxy-5-methylphenyl group in the target compound lacks electron-withdrawing groups (cf. sulfamoyl in Compound 2), suggesting divergent binding mechanisms. S336’s pyridin-2-yl group enables π-π stacking with umami receptors, while the target’s spiro system may favor hydrophobic interactions .

Metabolic Stability: Spirocyclic systems (e.g., 1,4-dioxaspiro[4.4]nonane) resist hydrolysis compared to linear ethers or esters, as seen in S336 and related flavoring agents . In contrast, Ro-series compounds undergo rapid dealkylation, reducing their half-life .

Applications: Umami Agonists: S336’s potency highlights the oxalamide bridge’s role in taste receptor activation, suggesting the target compound could be optimized for similar applications . Antiviral/Antimicrobial Activity: BNM-III-170 and Ro derivatives demonstrate that substituent bulk (e.g., fluorophenyl, quinoline) enhances target specificity, a design consideration for the spiro-containing compound .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxaspiro framework combined with an oxalamide functional group. Its molecular formula is C19H26N2O5C_{19}H_{26}N_{2}O_{5} with a molecular weight of approximately 362.4 g/mol . The spirocyclic structure contributes to its stability and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₅
Molecular Weight362.4 g/mol
CAS Number899734-14-6

Biological Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antinociceptive Effects : Compounds in this class have been shown to modulate pain pathways, suggesting potential applications in analgesia .
  • Neuroprotective Properties : Some derivatives demonstrate the ability to cross the blood-brain barrier (BBB), indicating their potential in treating neurodegenerative conditions .
  • Receptor Modulation : The compound may interact with various receptors, including serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:

  • Binding Interactions : The spirocyclic structure allows the compound to fit into specific binding sites on proteins or enzymes, potentially inhibiting their activity .
  • Modulation of Signaling Pathways : By interacting with neurotransmitter receptors, the compound may influence various signaling pathways involved in pain perception and neuroprotection .

Case Studies and Research Findings

Research focusing on similar compounds has yielded promising results:

  • 5-HT1A Receptor Agonism :
    • A related compound demonstrated potent agonistic activity at the 5-HT1A receptor, suggesting that modifications to the oxalamide structure can enhance selectivity and potency .
  • Antinociceptive Activity :
    • In animal models, certain derivatives exhibited significant antinociceptive effects, highlighting their potential as analgesics .
  • Neuroprotective Effects :
    • Studies indicated that some derivatives could effectively penetrate the BBB and exert neuroprotective effects in models of neurodegeneration .

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